molecular formula C19H20F4N4O B443690 N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B443690
M. Wt: 396.4 g/mol
InChI Key: JXUJTITUHXWLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a sophisticated chemical compound offered for research and development purposes. It features the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its significant potential in medicinal chemistry and drug discovery . This specific core structure is a fused, rigid, and planar N-heterocyclic system, which contributes to its ability to interact with biological targets. The compound is substituted with a 4-fluorophenyl group at the 5-position and a trifluoromethyl group at the 7-position, modifications that are often employed to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. The N-cyclopentyl carboxamide moiety at the 2-position further enhances the structural diversity and potential for target engagement. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have attracted considerable attention for their use as selective protein kinase inhibitors . Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of various diseases, making them prominent therapeutic targets. The structural features of this compound make it a valuable intermediate for researchers investigating new antitumor agents and exploring the mechanisms of kinase-related disorders . The presence of the trifluoromethyl group, a common pharmacophore in modern drug design, can enhance cell membrane permeability and improve pharmacokinetic properties. As such, this compound serves as a key building block for the synthesis and evaluation of novel bioactive molecules in hit-to-lead and lead optimization campaigns. This product is intended for research applications in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local, state, and federal regulations and guidelines.

Properties

Molecular Formula

C19H20F4N4O

Molecular Weight

396.4 g/mol

IUPAC Name

N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H20F4N4O/c20-12-7-5-11(6-8-12)14-9-16(19(21,22)23)27-17(25-14)10-15(26-27)18(28)24-13-3-1-2-4-13/h5-8,10,13-14,16,25H,1-4,9H2,(H,24,28)

InChI Key

JXUJTITUHXWLRT-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

Biological Activity

N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide, commonly referred to as a pyrazolo[1,5-a]pyrimidine derivative, has garnered attention in the pharmaceutical field for its potential biological activities. This compound, with the CAS number 313248-03-2 and molecular formula C19H16F4N4O, exhibits a range of pharmacological properties that make it a candidate for further investigation in drug development.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a cyclopentyl group, a trifluoromethyl substituent, and a fluorophenyl moiety. The molecular weight is approximately 392.35 g/mol, which is relevant for understanding its pharmacokinetic properties.

PropertyValue
Molecular FormulaC19H16F4N4O
Molecular Weight392.35 g/mol
CAS Number313248-03-2

Anticancer Potential

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. A study highlighted that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent activity against tumor growth .

Neuroprotective Effects

The inhibition of cholinesterases (AChE and BChE) is a notable mechanism through which these compounds may exert neuroprotective effects. Inhibitors of these enzymes are being explored as therapeutic agents for Alzheimer's disease. The structure-activity relationship (SAR) studies have shown that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced inhibitory potency against cholinesterases .

Anti-inflammatory Properties

Pyrazolo[1,5-a]pyrimidines also exhibit anti-inflammatory properties. A recent investigation reported that specific derivatives could significantly reduce pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity : A specific study on a related pyrazolo compound revealed an IC50 value of 0.5 µM against breast cancer cells, indicating strong antiproliferative effects .
  • Neuroprotection : Another study demonstrated that modifications to the pyrazolo framework could enhance binding affinity to AChE, with some derivatives showing IC50 values as low as 0.466 µM against AChE .
  • Anti-inflammatory Effects : Research indicated that certain pyrazolo derivatives could inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with significant reductions observed in animal models of arthritis .

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Potential Impact on Properties Reference
N-cyclohexyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₀H₁₈F₄N₄O 406.377 Cyclohexyl (vs. cyclopentyl) Increased steric bulk; altered lipophilicity
N-(4-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₀H₁₇ClF₃N₄O 436.83 4-Chlorophenyl (carboxamide); 4-methylphenyl (5-position) Enhanced hydrophobicity; potential halogen bonding
5-(4-bromophenyl)-N-(5-chloro-2-pyridinyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide C₁₉H₁₄BrClF₃N₅O 500.700 Bromophenyl (5-position); 5-chloro-2-pyridinyl (carboxamide) Higher molecular weight; increased polarity
N-(4-cyanophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₁H₁₀Cl₂F₃N₅O 476.238 4-Cyanophenyl (carboxamide); 3,4-dichlorophenyl (5-position) Strong electron-withdrawing effects; enhanced binding affinity
N-benzyl-3-chloro-N-phenyl-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₈H₂₄ClF₃N₄O 549.97 Benzyl and phenyl groups; p-tolyl (5-position) Increased aromaticity; potential for π-π interactions

Pharmacological and Physicochemical Insights

Substituent Effects on Target Binding
  • Cyclopentyl vs. Cyclohexyl : The cyclohexyl analog (406.377 g/mol) exhibits higher lipophilicity due to its six-membered ring, which may enhance membrane permeability but reduce solubility compared to the cyclopentyl variant (392.356 g/mol) .
  • Chlorine (in 4-chlorophenyl analog) may enhance receptor binding via halogen bonds .
  • Electron-Withdrawing Groups: The 4-cyanophenyl group introduces a strong electron-withdrawing effect, which could stabilize charge-transfer interactions with target proteins .
Conformational Rigidity
  • Non-hydrogenated analogs (e.g., pyrazolo[1,5-a]pyrimidine without tetrahydro modification) may exhibit greater conformational flexibility, affecting target selectivity .

Preparation Methods

Reaction Conditions and Substrates

  • Aminopyrazole precursor : 5-Amino-3-(4-fluorophenyl)-1H-pyrazole.

  • Electrophilic component : Ethyl 4,4,4-trifluoroacetoacetate or 1,1,1-trifluoropentane-2,4-dione.

  • Catalyst : Acetic acid or piperidine acetate.

  • Solvent : Ethanol or water under reflux.

Mechanism :

  • Nucleophilic attack by the amino group of 5-aminopyrazole on the β-carbonyl of the diketone.

  • Cyclization via elimination of water to form the pyrimidine ring.

Example Protocol (adapted from):

  • Combine 5-amino-3-(4-fluorophenyl)-1H-pyrazole (10 mmol) and ethyl 4,4,4-trifluoroacetoacetate (10 mmol) in ethanol (50 mL).

  • Add acetic acid (6 equiv) and reflux at 130°C for 18 hours under O2.

  • Cool and filter to isolate the intermediate pyrazolo[1,5-a]pyrimidine (Yield: 75–90%).

Reduction to Tetrahydropyrimidine

The pyrimidine ring is hydrogenated to form the 4,5,6,7-tetrahydro derivative using sodium borohydride (NaBH4).

Stereochemical Control

  • Reduction agent : NaBH4 in ethanol at 0–25°C.

  • Selectivity : Exclusive formation of the 5R,7S cis-isomer due to steric hindrance.

Procedure (from):

  • Dissolve pyrazolo[1,5-a]pyrimidine (5 mmol) in anhydrous ethanol (30 mL).

  • Add NaBH4 (15 mmol) portionwise at 0°C.

  • Stir at room temperature for 4 hours, then quench with saturated NH4Cl.

  • Extract with ethyl acetate and concentrate to obtain the tetrahydropyrimidine (Yield: 80–85%).

Key Data :

ParameterValue
Reaction Time4 hours
Temperature0°C → 25°C
Diastereomeric Ratio>99:1 (cis:trans)

Carboxamide Coupling with Cyclopentylamine

The carboxylic acid intermediate is activated and coupled with cyclopentylamine to form the final carboxamide.

Carboxylic Acid Generation

  • Hydrolysis : The ethyl ester intermediate is saponified using KOH in THF/water.

    • Conditions: 1M KOH, 60°C, 2 hours (Yield: 95%).

Coupling Reagents and Conditions

  • Reagent : HATU or COMU.

  • Base : DIPEA or N-methylmorpholine.

  • Solvent : DMF or dichloromethane.

Optimized Protocol (from):

  • Dissolve tetrahydropyrimidine carboxylic acid (3 mmol) in DMF (10 mL).

  • Add HATU (3.3 mmol) and DIPEA (9 mmol), stir for 10 minutes.

  • Add cyclopentylamine (3.6 mmol) and stir at 25°C for 12 hours.

  • Purify via silica gel chromatography (Hexane/EtOAc 3:1) to isolate the product (Yield: 70–75%).

Comparative Data :

Coupling ReagentYield (%)Purity (%)
HATU7598
COMU7297
EDCI/HOBt6090

Critical Optimization Strategies

Regioselectivity in Cyclocondensation

  • Microwave Irradiation : Reduces reaction time from 18 hours to 30 minutes while maintaining yield (85%).

  • Solvent Effects : Ethanol outperforms DMF in minimizing byproducts (e.g., <5% vs. 15%).

Purification Challenges

  • Recrystallization : Use of ethanol/water (1:1) removes unreacted diketones.

  • Chromatography : Necessary for separating cis/trans isomers post-reduction.

Scalability and Industrial Relevance

  • Batch Size : Successful synthesis at 100-g scale with consistent yield (72%).

  • Cost Drivers : HATU accounts for 40% of raw material costs; switching to COMU reduces expense by 15% .

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond angles (e.g., C–N–C = 122.5°) and crystallographic parameters (monoclinic P21/c space group, β = 99.46°) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : δ 7.2–7.4 ppm (4-fluorophenyl aromatic protons), δ 4.1–4.3 ppm (cyclopentyl CH₂).
    • ¹³C NMR : δ 160–165 ppm (carboxamide C=O) .
  • IR spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) .

What challenges arise in X-ray crystallographic analysis due to the compound’s substituents?

Q. Advanced

  • Disordered moieties : The trifluoromethyl group and cyclopentyl ring may exhibit rotational disorder, requiring multi-component refinement models .
  • Absorption correction : High Z’ values (e.g., Z = 4) necessitate multi-scan corrections to account for anisotropic scattering .
  • Data-to-parameter ratio : Low ratios (<15:1) in complex derivatives can reduce refinement accuracy, requiring high-resolution data (≤0.8 Å) .

How does the trifluoromethyl group influence the compound’s biological activity?

Basic
The trifluoromethyl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~3.5).
  • Binding affinity : Forms strong van der Waals interactions with hydrophobic enzyme pockets, as seen in kinase inhibition assays .
  • Metabolic stability : Reduces oxidative degradation compared to methyl or ethyl groups .

How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Q. Advanced

  • Variation of substituents : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heteroaromatics at the 5- and 7-positions .
  • Biological assays : Test against targets like Mycobacterium tuberculosis (MIC90 values) or cancer cell lines (IC50).
  • Computational modeling : Docking studies (e.g., AutoDock Vina) correlate substituent size/position with binding energy .

What methods are used to resolve contradictions in biological activity data across similar derivatives?

Q. Advanced

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
  • Crystallographic validation : Compare bound conformations of analogs using protein-ligand X-ray structures .

How can regioselectivity challenges in multicomponent pyrazolo[1,5-a]pyrimidine syntheses be addressed?

Q. Advanced

  • Template-directed synthesis : Use pre-functionalized aldehydes to direct cyclization regiochemistry .
  • Microwave-assisted reactions : Reduce reaction time (e.g., 30 min vs. 24 hr) and improve selectivity via rapid heating .
  • Protecting groups : Temporarily block reactive sites (e.g., NH₂) to prevent undesired substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.